2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N'-[(Z)-(3-methylthiophen-2-yl)methylidene]acetohydrazide
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Overview
Description
2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide typically involves multiple steps. One common approach is to start with the piperazine ring, which is then functionalized with a sulfonyl group. The thiophene ring is introduced through a condensation reaction with an appropriate aldehyde or ketone. The final step involves the formation of the acetamide linkage under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. The scalability of the synthesis would also be a key consideration, with a focus on ensuring that the reaction conditions are robust and reproducible.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the imine group results in the formation of an amine.
Scientific Research Applications
2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a ligand for certain biological targets, making it useful in drug discovery and development.
Medicine: Its structural features suggest it could be explored for therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, depending on the target.
Comparison with Similar Compounds
Similar Compounds
- **2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-N-(4-methylphenyl)acetamide
- **2-{4-[(4-methylphenyl)sulfonyl]piperazino}-1-morpholino-1-ethanone
Uniqueness
What sets 2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both a sulfonylpiperazine and a thiophene ring in the same molecule allows for a diverse range of interactions and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H24N4O3S2 |
---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(Z)-(3-methylthiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H24N4O3S2/c1-15-3-5-17(6-4-15)28(25,26)23-10-8-22(9-11-23)14-19(24)21-20-13-18-16(2)7-12-27-18/h3-7,12-13H,8-11,14H2,1-2H3,(H,21,24)/b20-13- |
InChI Key |
GBRXOCDXGBTVKA-MOSHPQCFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)N/N=C\C3=C(C=CS3)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NN=CC3=C(C=CS3)C |
Origin of Product |
United States |
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